molecular formula C12H13NO B8331213 6,7,8,9-Tetrahydro-7-hydroxypyrido[1,2-a]indole

6,7,8,9-Tetrahydro-7-hydroxypyrido[1,2-a]indole

Cat. No. B8331213
M. Wt: 187.24 g/mol
InChI Key: PIIAZQCONRBYOY-UHFFFAOYSA-N
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Patent
US07696222B2

Procedure details

To a cooled (0° C.) solution of the product of Step 5 (12 g) in 150 mL of MeOH was added 2 g of NaBH4. After stirring for 30 min at 0° C., 100 mL of saturated aqueous solution of NH4Cl was added and the mixture was extracted with EtOAc (500 mL). The extract was dried over Na2SO4 and filtered. The filtrate was concentrated to give the crude title compound which was used for next step without further purification. 1H NMR (500 MHz, acetone-d6) δ 7.46 (d, 1H), 7.30 (d, 1H), 7.07 (t, 1H), 7.00 (t, 1H), 6.15 (s, 1H), 4.40 (m, 1H), 4.25 (dd, 1H), 3.91 (dd, 1H), 3.20 (m, 1H), 2.46 (m, 1H), 2.10 (m, 1H). 2.00 (m, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:2]=1[CH:3]=[C:4]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][N:5]12.[BH4-].[Na+].[NH4+].[Cl-]>CO>[CH:1]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:2]=1[CH:3]=[C:4]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][N:5]12 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1=C2C=C3N(C2=CC=C1)CC(CC3)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
saturated aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=C2C=C3N(C2=CC=C1)CC(CC3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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